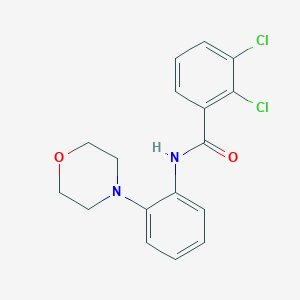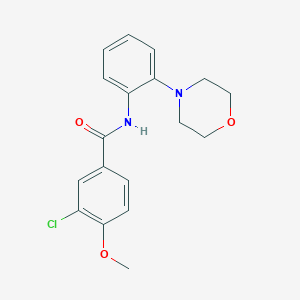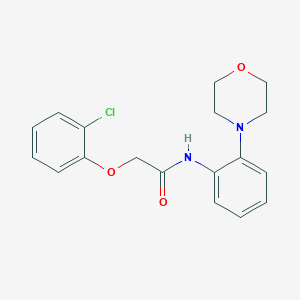![molecular formula C18H12Cl2N2O2S B251694 N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B251694.png)
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring, a dichlorobenzoyl group, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Dichlorobenzoyl Intermediate: The starting material, 2,3-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 4-aminophenyl-2-thiophenecarboxamide in the presence of a base such as triethylamine (TEA) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, and water.
Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide or thiophene derivatives.
Substitution: Substituted benzoyl or thiophene derivatives.
Scientific Research Applications
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 2,4-DICHLORO-N-(3-[(2,4-DICHLOROBENZOYL)AMINO]PHENYL)BENZAMIDE
Uniqueness
N-[4-(2,3-DICHLOROBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the benzoyl group and the presence of the thiophene ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H12Cl2N2O2S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[4-[(2,3-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-14-4-1-3-13(16(14)20)17(23)21-11-6-8-12(9-7-11)22-18(24)15-5-2-10-25-15/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
UZPPITIWAWHNFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B251611.png)
![2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B251615.png)
![N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide](/img/structure/B251618.png)
![3-bromo-N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B251619.png)
![N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-ethoxybenzamide](/img/structure/B251620.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251627.png)


![4-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251631.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)

![N-{4-[(4-isopropoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251640.png)
